REACTION_SMILES
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[Br-:17].[CH3:12][CH2:13][O:14][CH2:15][CH3:16].[CH:18]([CH3:19])([CH3:20])[Mg+:21].[Cl:23][Cu:24].[ClH:22].[F:1][c:2]1[c:3]([C:4](=[O:5])[Cl:6])[cH:7][cH:8][c:9]([F:11])[cH:10]1.[OH2:25]>>[F:1][c:2]1[c:3]([C:4](=[O:5])[CH:18]([CH3:19])[CH3:20])[cH:7][cH:8][c:9]([F:11])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[Mg+]
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Name
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Cl[Cu]
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl[Cu]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(F)cc1F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
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CC(C)C(=O)c1ccc(F)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |